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Compound of Interest

Compound Name: RO3201195

Cat. No.: B1678687 Get Quote

For researchers and drug development professionals, understanding the complete activity

profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of

RO3201195, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other

notable p38 MAPK inhibitors. We will delve into their on-target potency, off-target effects, and

the experimental methodologies used to ascertain these characteristics, supported by available

data.

On-Target Potency of p38 MAPK Inhibitors
RO3201195 has been identified as a highly selective and orally bioavailable inhibitor of p38

MAPK. Its on-target potency, along with that of other well-known p38 MAPK inhibitors such as

SB203580, VX-745 (neflamapimod), and losmapimod, is crucial for its therapeutic efficacy. The

following table summarizes the available inhibitory activities of these compounds against p38

MAPK isoforms.
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Compound p38α IC50 (nM) p38β IC50 (nM) p38γ IC50 (nM) p38δ IC50 (nM)

RO3201195 ~50-100 - - -

SB203580 16 - 50 50 >10,000 >10,000

VX-745

(Neflamapimod)
10 220 >20,000 -

Losmapimod
pKi = 8.1 (~7.8

nM)

pKi = 7.6 (~25

nM)
- -

Note: IC50 and pKi values are compiled from various sources and may not be directly

comparable due to different assay conditions. A hyphen (-) indicates that data was not readily

available.

Off-Target Effects and Kinase Selectivity
A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. Off-

target effects can lead to unforeseen side effects or even contribute to the therapeutic

mechanism. While a comprehensive public kinome scan for RO3201195 is not available, its

high selectivity is a noted feature. In contrast, other p38 MAPK inhibitors have been more

extensively profiled.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1678687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Known Off-Target Kinases
(with significant inhibition)

Notes on Selectivity

RO3201195 Data not publicly available
Described as a highly selective

inhibitor of p38 MAPK.

SB203580
RIPK2 (IC50 = 46 nM), JNK3,

Raf-1, Akt/PKB

Known to have multiple off-

target effects, which can

confound experimental

results[1][2].

VX-745 (Neflamapimod)
p38β (22-fold less potent than

p38α)

Generally considered highly

selective for p38α, with

minimal activity against a large

panel of other kinases[3][4][5].

Losmapimod p38β
Selectively inhibits p38α and

p38β isoforms[6][7].

Signaling Pathway of p38 MAPK
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and

inflammation. Its activation leads to the production of pro-inflammatory cytokines. The diagram

below illustrates the central role of p38 MAPK in this pathway.
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Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.

Experimental Protocols
Accurate assessment of on-target and off-target effects relies on robust experimental

methodologies. Below are detailed protocols for key assays used in the characterization of

kinase inhibitors.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common

method for determining the binding affinity of an inhibitor to a kinase.

Reagent Preparation:
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Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35).

Prepare serial dilutions of the test compound (e.g., RO3201195) in the kinase buffer.

Prepare a solution of the target kinase (e.g., p38α) and a europium-labeled anti-tag

antibody in the kinase buffer.

Prepare a solution of a fluorescently labeled ATP-competitive tracer in the kinase buffer.

Assay Procedure:

In a 384-well plate, add 5 µL of the serially diluted test compound.

Add 5 µL of the kinase/antibody mixture to all wells.

Add 5 µL of the tracer solution to all wells.

Incubate the plate at room temperature for 60 minutes.

Data Acquisition and Analysis:

Read the plate using a TR-FRET-compatible plate reader, measuring emission at two

wavelengths (e.g., acceptor and donor emission).

Calculate the emission ratio.

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.

CETSA is a powerful technique to verify target engagement in a cellular context by measuring

the thermal stabilization of a target protein upon ligand binding.

Cell Treatment and Heating:

Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO)

for a specified time.

Harvest the cells and resuspend them in a buffer such as PBS.
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Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures

(e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at

room temperature.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and

thawing at room temperature).

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed

(e.g., 20,000 x g for 20 minutes at 4°C).

Transfer the supernatant to new tubes and determine the protein concentration.

Analysis by Western Blot:

Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for the target protein (e.g., p38

MAPK) and a loading control (e.g., actin).

Incubate with a secondary antibody and visualize the protein bands.

Quantify the band intensities to determine the amount of soluble target protein at each

temperature. A shift in the melting curve in the presence of the compound indicates target

engagement.

Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the on-target and off-target

effects of a kinase inhibitor.
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Caption: A streamlined workflow for kinase inhibitor profiling.

Clinical Trial Landscape
The clinical development of p38 MAPK inhibitors has been challenging, with many candidates

failing in clinical trials for inflammatory diseases due to a lack of efficacy or adverse effects[8][9]

[10].
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Compound
Therapeutic Area(s)
Investigated

Highest Phase of
Development

Outcome/Status

RO3201195 Inflammatory diseases Phase I
Not actively being

developed.

SB203580
Preclinical/Tool

Compound
-

Not developed for

clinical use due to off-

target effects.

VX-745

(Neflamapimod)

Rheumatoid Arthritis,

Alzheimer's Disease,

Lewy Body Dementia

Phase II/III

Trials in RA were

suspended due to

neurological effects in

animal studies.

Currently in

development for

neurodegenerative

diseases[11][12].

Losmapimod

Cardiovascular

Disease, COPD,

Facioscapulohumeral

Muscular Dystrophy

(FSHD)

Phase III

Failed to show

efficacy in multiple

late-stage trials,

including for FSHD[7].

Conclusion
RO3201195 is a potent and selective p38 MAPK inhibitor. While it showed promise in

preclinical studies, its clinical development has not progressed. A comprehensive comparison

with other p38 MAPK inhibitors reveals a class of molecules that, despite strong on-target

potency, has struggled to translate into successful clinical therapies for inflammatory diseases.

The off-target effects, as seen with SB203580, can complicate preclinical findings, highlighting

the importance of thorough kinase selectivity profiling. Newer generation inhibitors like VX-745

and losmapimod were designed for improved selectivity, but they too have faced significant

hurdles in clinical trials. The experimental protocols outlined in this guide provide a framework

for the rigorous evaluation of future kinase inhibitors, which is essential for navigating the

complexities of drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates
ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. invivogen.com [invivogen.com]

3. medchemexpress.com [medchemexpress.com]

4. selleckchem.com [selleckchem.com]

5. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR
OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE •
The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

6. selleckchem.com [selleckchem.com]

7. Losmapimod - Wikipedia [en.wikipedia.org]

8. researchgate.net [researchgate.net]

9. pagepressjournals.org [pagepressjournals.org]

10. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A
Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC
[pmc.ncbi.nlm.nih.gov]

11. scispace.com [scispace.com]

12. neflamapimod (VX-745) / CervoMed [delta.larvol.com]

To cite this document: BenchChem. [Assessing the On-Target and Off-Target Effects of
RO3201195: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678687#assessing-the-on-target-and-off-target-
effects-of-ro3201195]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1678687?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18655782/
https://pubmed.ncbi.nlm.nih.gov/18655782/
https://pubmed.ncbi.nlm.nih.gov/18655782/
https://www.invivogen.com/sb203580
https://www.medchemexpress.com/VX-745.html
https://www.selleckchem.com/products/VX-745.html
https://www.jpreventionalzheimer.com/2816-neflamapimod-clinical-phase-2b-ready-oral-small-molecule-inhibitor-of-p38%CE%B1-to-reverse-synaptic-dysfunction-in-early-alzheimers-disease.html
https://www.jpreventionalzheimer.com/2816-neflamapimod-clinical-phase-2b-ready-oral-small-molecule-inhibitor-of-p38%CE%B1-to-reverse-synaptic-dysfunction-in-early-alzheimers-disease.html
https://www.jpreventionalzheimer.com/2816-neflamapimod-clinical-phase-2b-ready-oral-small-molecule-inhibitor-of-p38%CE%B1-to-reverse-synaptic-dysfunction-in-early-alzheimers-disease.html
https://www.selleckchem.com/products/losmapimod-gw856553x.html
https://en.wikipedia.org/wiki/Losmapimod
https://www.researchgate.net/publication/291385654_Clinical_candidates_of_small_molecule_p38_MAPK_inhibitors_for_inflammatory_diseases
https://www.pagepressjournals.org/index.php/mk/article/view/5508/0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537904/
https://scispace.com/pdf/clinical-candidates-of-small-molecule-p38-mapk-inhibitors-59uh0pxuhe.pdf
https://delta.larvol.com/Products/?ProductId=56797a6e-e5ea-4458-b14f-7c15d369c8ab
https://www.benchchem.com/product/b1678687#assessing-the-on-target-and-off-target-effects-of-ro3201195
https://www.benchchem.com/product/b1678687#assessing-the-on-target-and-off-target-effects-of-ro3201195
https://www.benchchem.com/product/b1678687#assessing-the-on-target-and-off-target-effects-of-ro3201195
https://www.benchchem.com/product/b1678687#assessing-the-on-target-and-off-target-effects-of-ro3201195
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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